Methyl 4,5,7-Trichloro-2,3-dihydrobenzofuran-3-acetate is a chemical compound with the molecular formula and a molecular weight of 295.55 g/mol. It is classified as an organic compound and is primarily utilized in research settings as a building block for synthesizing more complex organic molecules. The compound is notable for its structural features, including three chlorine atoms that enhance its chemical reactivity and potential for further modifications.
The synthesis of Methyl 4,5,7-Trichloro-2,3-dihydrobenzofuran-3-acetate typically involves the esterification of 4,5,7-trichloro-2,3-dihydrobenzofuran-3-acetic acid with methanol. This reaction is usually catalyzed by sulfuric acid and conducted under reflux conditions to ensure complete conversion of the acid to the ester.
In industrial contexts, large-scale production would follow similar esterification reactions but may include additional purification steps such as distillation or recrystallization to isolate the pure product. The reaction conditions must be carefully controlled to optimize yield and purity.
The molecular structure of Methyl 4,5,7-Trichloro-2,3-dihydrobenzofuran-3-acetate can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 295.55 g/mol |
| InChI | InChI=1S/C11H9Cl3O3/c1-16... |
| Canonical SMILES | COC(=O)CC1COC2=C1C(=C(C=C2Cl)Cl)Cl |
Methyl 4,5,7-Trichloro-2,3-dihydrobenzofuran-3-acetate can participate in several chemical reactions:
Common reagents for these reactions include:
Major products formed from these reactions include:
Methyl 4,5,7-Trichloro-2,3-dihydrobenzofuran-3-acetate is typically encountered as a solid at room temperature. Its solubility and stability are influenced by the presence of chlorine substituents.
The presence of three chlorine atoms significantly enhances the compound's reactivity. This reactivity allows it to participate in various chemical transformations that are valuable in synthetic chemistry.
Relevant data includes:
Further studies would be required to establish comprehensive physical property data.
Methyl 4,5,7-Trichloro-2,3-dihydrobenzofuran-3-acetate has several applications across different scientific fields:
This compound's unique structural characteristics and reactivity make it a valuable asset in both research and industrial applications. Further exploration into its properties and potential uses could yield significant advancements in various fields of science.
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 1192-42-3
CAS No.: 126084-10-4
CAS No.: 54954-14-2
CAS No.: 39492-88-1